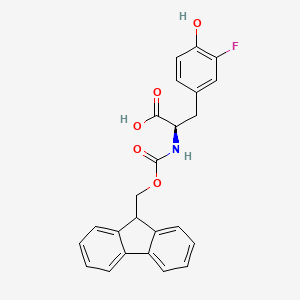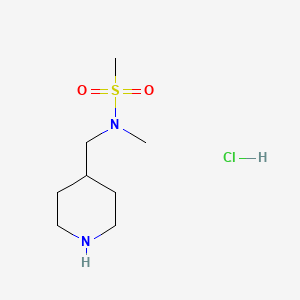![molecular formula C19H28N2O6 B8097124 3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)
3,5-Bis[(boc-amino)methyl]-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis[(boc-amino)methyl]-benzoic acid is a chemical compound with the molecular formula C19H28N2O6. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to the benzoic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(boc-amino)methyl]-benzoic acid typically involves the protection of amino groups with Boc groups, followed by the introduction of these protected amino groups onto the benzoic acid core. One common method involves the reaction of 3,5-dibromomethylbenzoic acid with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,5-Bis[(boc-amino)methyl]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amino groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Deprotected Amino Benzoic Acid: Removal of Boc groups yields 3,5-diaminomethylbenzoic acid.
Coupled Products: Depending on the coupling partners, various substituted benzoic acids can be formed.
科学的研究の応用
3,5-Bis[(boc-amino)methyl]-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex molecules.
Bioconjugation: The amino groups can be used to attach biomolecules for various applications in biology and medicine.
作用機序
The mechanism of action of 3,5-Bis[(boc-amino)methyl]-benzoic acid is primarily related to its ability to undergo deprotection and coupling reactions. The Boc groups protect the amino groups during synthetic transformations, and their removal exposes the reactive amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
類似化合物との比較
Similar Compounds
3,5-Diaminomethylbenzoic Acid: The deprotected form of 3,5-Bis[(boc-amino)methyl]-benzoic acid.
3,5-Dibromomethylbenzoic Acid: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of Boc-protected amino groups, which provide stability and facilitate various synthetic transformations. The compound’s versatility in organic synthesis and medicinal chemistry makes it a valuable tool for researchers.
特性
IUPAC Name |
3,5-bis[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-10-12-7-13(9-14(8-12)15(22)23)11-21-17(25)27-19(4,5)6/h7-9H,10-11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPXPFRPNEYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B8097044.png)
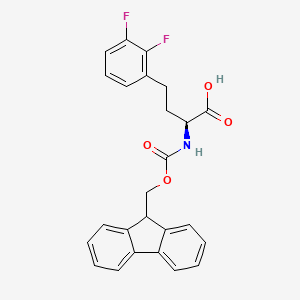
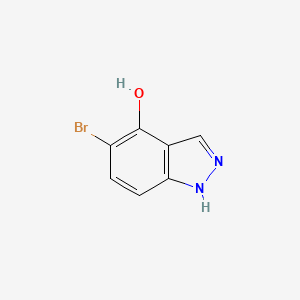
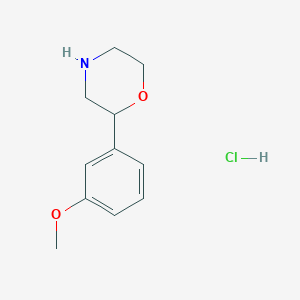
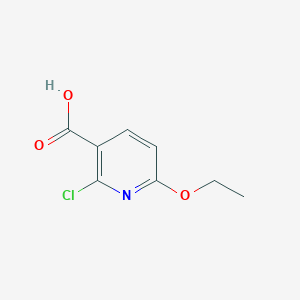
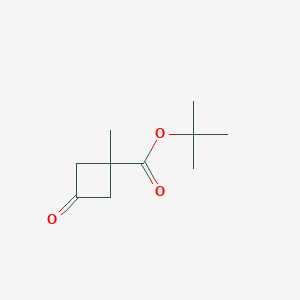
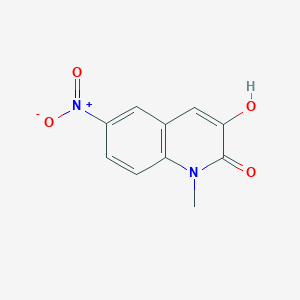
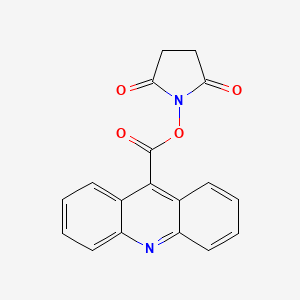
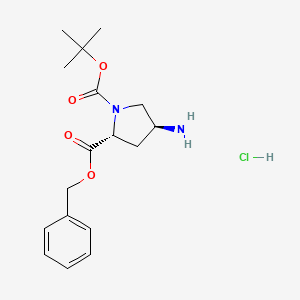
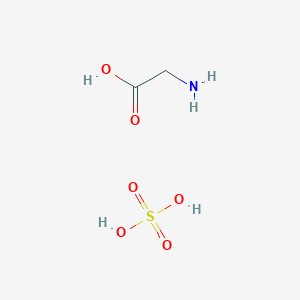
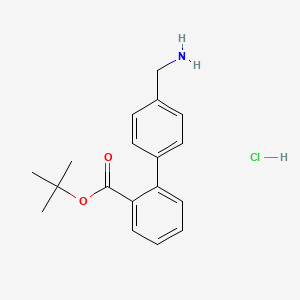
![tert-butyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B8097116.png)
